2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline
Description
2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline (CAS: 948290-05-9) is a halogenated quinoline derivative characterized by a chloro substituent at the 2-position, a 3-chloropropyl chain at the 3-position, and methyl groups at the 5- and 8-positions of the quinoline ring. This compound is primarily utilized in industrial and scientific research applications, particularly in synthetic chemistry and materials science . Its structural features, including the chlorinated alkyl chain and methyl substituents, influence its physicochemical properties, such as lipophilicity, stability, and reactivity.
Properties
CAS No. |
948294-59-5 |
|---|---|
Molecular Formula |
C14H15Cl2N |
Molecular Weight |
268.2 g/mol |
IUPAC Name |
2-chloro-3-(3-chloropropyl)-5,8-dimethylquinoline |
InChI |
InChI=1S/C14H15Cl2N/c1-9-5-6-10(2)13-12(9)8-11(4-3-7-15)14(16)17-13/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
MXMFGPUABFDYIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)CCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The primary method for synthesizing this compound involves the following steps:
Reagents :
- Starting Material : 2-Chloroquinoline
- Alkylating Agent : 3-Chloropropyl chloride
- Base : Potassium carbonate
- Solvent : Dimethylformamide (DMF)
-
- The reaction is typically conducted at elevated temperatures ranging from 80°C to 100°C .
- The reaction time is usually several hours to ensure complete conversion of starting materials into the desired product.
The overall reaction can be summarized as follows:
$$
\text{2-Chloroquinoline} + \text{3-Chloropropyl chloride} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, \Delta} \text{2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline}
$$
Industrial Production Methods
In industrial settings, the synthesis of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline is scaled up using continuous flow systems and automated reactors. This approach allows for:
- Precise control over reaction parameters such as temperature, pressure, and time.
- Optimization of yield and purity through consistent reaction conditions.
Analytical Techniques for Characterization
To confirm the identity and purity of synthesized compounds, several analytical techniques are employed:
| Technique | Purpose |
|---|---|
| 1H/13C NMR Spectroscopy | Determines the structure and confirms substituent positions. |
| Mass Spectrometry (HRMS) | Confirms molecular weight (C₁₅H₁₄Cl₂N) and fragmentation patterns. |
| X-ray Crystallography | Resolves spatial arrangement and steric interactions within the molecule. |
Reaction Mechanisms
The preparation of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline primarily involves nucleophilic substitution mechanisms where the nucleophile (the nitrogen in quinoline) attacks the electrophilic carbon in the alkyl halide (3-chloropropyl chloride).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 3-chloropropyl groups serve as primary sites for nucleophilic substitution. Key reactions include:
Reagents and Conditions
These substitutions enhance water solubility or enable further functionalization for pharmaceutical applications.
Condensation Reactions
The aldehyde group (when present in analogs) and aromatic system participate in condensation:
Schiff Base Formation
Reaction with substituted anilines or hydrazines yields Schiff bases (e.g., 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine ) .
-
Conditions : Acetone, room temperature, 2–4 hrs
-
Applications : Antimicrobial and anticancer agent precursors .
Knoevenagel Condensation
With acetophenones under microwave irradiation:
Formation of Fused Heterocyclic Systems
Heating with formamide and formic acid generates 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one :
-
Step 1 : Nucleophilic attack by formamide’s amino group on the aldehyde carbonyl.
-
Step 2 : Cyclization via HCl elimination.
Electrophilic Aromatic Substitution
The electron-deficient quinoline ring facilitates halogenation and nitration at position 5 or 7:
| Reaction Type | Reagent | Position | Byproduct |
|---|---|---|---|
| Bromination | NBS, CCl₄ | C5 | HBr |
| Nitration | HNO₃/H₂SO₄, 0°C | C7 | H₂O |
Stability and Reactivity Trends
| Property | Value/Behavior | Source |
|---|---|---|
| Thermal decomposition | >250°C (predicted) | |
| Hydrolytic stability | Stable in neutral pH | |
| Photoreactivity | Degrades under UV light |
Pharmacological Derivatives
Functionalization pathways yield bioactive analogs:
-
Anticancer : DNA intercalators via 3-chloropropyl substitution.
-
Antimicrobial : Schiff bases show MIC values of 4–16 µg/mL against S. aureus .
This compound’s versatility in nucleophilic, electrophilic, and condensation reactions positions it as a critical intermediate in medicinal chemistry and materials science. Experimental protocols emphasize microwave-assisted synthesis to improve efficiency and yields .
Scientific Research Applications
Anticancer Activity
Quinoline derivatives, including 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline, have been investigated for their potential as anticancer agents. Research indicates that quinolines can interact with DNA and inhibit DNA-interacting proteins, making them valuable in the development of new cancer therapies. For instance, studies have shown that certain quinoline compounds exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and disrupting cellular functions .
Antimicrobial Properties
The compound has also been studied for its antimicrobial properties. Quinoline derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of bacterial growth by interfering with essential cellular processes . This application is particularly significant in the context of rising antibiotic resistance.
Synthesis of Biologically Active Libraries
In combinatorial chemistry, 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline serves as a building block for synthesizing libraries of cyclic compounds. These libraries can be screened for biological activity, leading to the discovery of new drugs or therapeutic agents . The ability to modify the structure of quinoline derivatives allows for the exploration of various biological targets.
Research in Drug Delivery Systems
Recent studies have explored the use of quinoline derivatives in drug delivery systems. The compound's structural features may enhance the solubility and bioavailability of therapeutic agents when used as a carrier or adjuvant in formulations . This application is particularly relevant in improving the efficacy of poorly soluble drugs.
Case Study 1: Anticancer Screening
A study published in Pharmacology Reports examined a series of quinoline derivatives, including 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline, for their anticancer properties against human breast cancer cell lines. The results indicated that modifications to the quinoline structure significantly affected cytotoxicity and selectivity towards cancer cells compared to normal cells.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, researchers tested various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The findings revealed that certain structural modifications enhanced antibacterial potency, suggesting that 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline could be optimized for better efficacy against resistant strains.
Data Tables
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. The compound can intercalate into DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in its anticancer activity, where it induces apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and applications among 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline and analogous compounds:
Key Observations:
- Methyl Group Positioning : Substitution at the 5,8-positions (vs. 7,8 in a related isomer, CAS 948290-05-9) may alter steric hindrance, affecting reactivity in synthetic pathways .
- Non-Quinoline Analogs: Compounds like EMX (a halofuranone) exhibit distinct reactivity and toxicity profiles due to their heterocyclic frameworks, underscoring the role of the quinoline backbone in defining application scope .
Physicochemical and Reactivity Profiles
- Boiling/Melting Points: Chlorinated quinolines generally exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular interactions. The 3-chloropropyl chain may reduce crystallinity compared to shorter chains.
- Reactivity: The 2-chloro substituent in quinolines is typically reactive in nucleophilic aromatic substitution, while the chloropropyl chain may participate in elimination or alkylation reactions.
Biological Activity
2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline is a compound of interest due to its potential biological activities. It belongs to the class of quinoline derivatives, which are known for various pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to summarize the biological activities of this compound based on available research findings, case studies, and relevant data.
- Molecular Formula : C14H15Cl2N
- Molecular Weight : 268.2 g/mol
- IUPAC Name : 2-chloro-3-(3-chloropropyl)-5,8-dimethylquinoline
- InChI Key : RVZZWACRMIZVMA-UHFFFAOYSA-N
- Topological Polar Surface Area : 12.9 Ų
- LogP (XLogP3-AA) : 5.1
Anticancer Potential
Quinoline derivatives have been explored for their anticancer properties. A notable case study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline on cancer cell lines remain to be elucidated but warrant investigation given the promising results from related compounds.
Anti-inflammatory Effects
The anti-inflammatory properties of quinolines are well-documented. Compounds in this class can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Preliminary data suggest that 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline may also exhibit similar anti-inflammatory effects, although specific studies are needed to confirm this hypothesis.
Case Studies
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline?
The compound can be synthesized via Vilsmeier-Haack formylation/acetylation reactions using MSCL-DMF/DMAC as a reagent, which introduces electrophilic chlorination at the 2-position of the quinoline core. Reaction conditions (temperature: 80–100°C, solvent: DMF/DMAC) and stoichiometric ratios (1:1.2 for chloroalkylation) are critical for yield optimization. Purification typically involves column chromatography with hexane/ethyl acetate (3:1 v/v) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Resolve substituent positions (e.g., distinguishing methyl groups at 5,8-positions and chloropropyl chain conformation).
- Mass spectrometry (HRMS) : Confirm molecular weight (C₁₅H₁₄Cl₂N, exact mass: 290.0474) and fragmentation patterns.
- X-ray crystallography : Resolve spatial arrangement of the chloropropyl side chain and steric interactions with the quinoline core .
Advanced Research Questions
Q. How can computational methods predict the biological activity of 2-Chloro-3-(3-chloropropyl)-5,8-dimethylquinoline?
Molecular docking (AutoDock Vina) and MD simulations can model interactions with biological targets (e.g., PI3Kδ inhibitors, as seen in structurally related quinolines). Comparative analysis with analogs like 3-(4-chlorophenyl)quinoline (LogP: 4.55) helps assess lipophilicity and binding affinity trends .
Q. What strategies resolve contradictions in reported reaction yields for quinoline derivatives?
Systematic parameter variation (e.g., solvent polarity, catalyst loading) combined with Design of Experiments (DoE) can identify critical factors. For example, substituting DMF with DMAC in Vilsmeier-Haack reactions may reduce side reactions (e.g., over-chlorination) and improve reproducibility .
Q. How does the chloropropyl side chain influence the compound’s reactivity in nucleophilic substitutions?
Kinetic studies (e.g., using SN2 conditions with NaI/acetone) reveal steric hindrance from the 5,8-dimethyl groups slows substitution at the 3-chloropropyl moiety. Isotopic labeling (18O/2H) can track mechanistic pathways, while Hammett plots quantify electronic effects .
Q. What environmental safety considerations apply to handling this compound?
While no direct data exists, analog studies (e.g., perfluoroalkyl sulfonamides) suggest adherence to green chemistry principles:
- Use closed-system reactors to minimize volatile chlorinated byproducts.
- Employ biodegradability assays (OECD 301F) for waste streams .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
